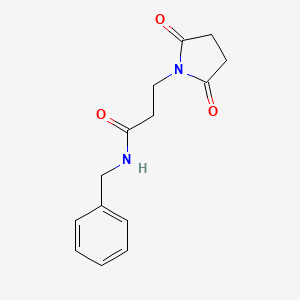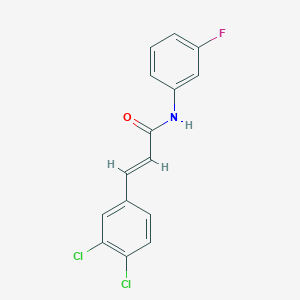
2-(4-methoxybenzyl)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxybenzyl)naphthoquinone is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound is also known as plumbagin and has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)naphthoquinone is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, the compound has been found to activate the p53 signaling pathway, which plays a critical role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.
In addition to its antitumor effects, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to reduce oxidative stress in cells by increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methoxybenzyl)naphthoquinone in lab experiments is its ability to induce apoptosis in cancer cells. The compound has been found to be effective against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(4-methoxybenzyl)naphthoquinone. One area of research is the development of novel derivatives of the compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of the compound, which may lead to the identification of new targets for cancer therapy.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant effects. The synthesis of the compound can be achieved through various methods, and it has been shown to be effective against a range of cancer cell lines. However, the potential toxicity of the compound may limit its use in certain applications. Future research is needed to further elucidate the mechanism of action of the compound and to develop novel derivatives with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 2-(4-methoxybenzyl)naphthoquinone can be achieved through various methods, including the reaction of 2-hydroxy-1,4-naphthoquinone with 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The yield of the reaction can be improved by optimizing the reaction conditions, including the temperature, reaction time, and reactant concentrations.
Scientific Research Applications
2-(4-methoxybenzyl)naphthoquinone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. The antitumor activity of the compound is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
In addition to its antitumor activity, this compound has been found to exhibit anti-inflammatory and antioxidant effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-14-8-6-12(7-9-14)10-13-11-17(19)15-4-2-3-5-16(15)18(13)20/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGZAXBWMQSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)
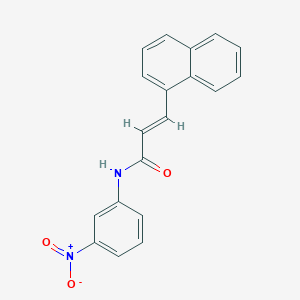
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
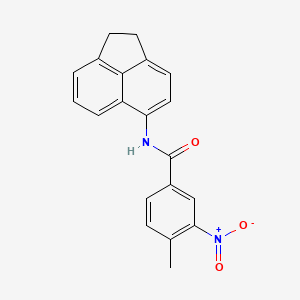

![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
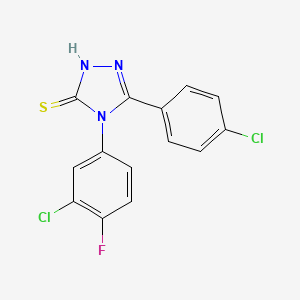
![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)
